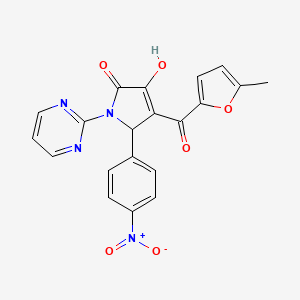![molecular formula C16H18BrNO2S B3988814 N-[1-(4-bromophenyl)ethyl]-4-ethylbenzenesulfonamide](/img/structure/B3988814.png)
N-[1-(4-bromophenyl)ethyl]-4-ethylbenzenesulfonamide
Descripción general
Descripción
N-[1-(4-bromophenyl)ethyl]-4-ethylbenzenesulfonamide, also known as BES, is a sulfonamide compound that has gained significant attention in scientific research due to its unique properties. BES is widely used as a biochemical tool to investigate various biological processes, including protein degradation, autophagy, and lysosomal function.
Mecanismo De Acción
N-[1-(4-bromophenyl)ethyl]-4-ethylbenzenesulfonamide inhibits lysosomal function by blocking the activity of the lysosomal proton pump, which is responsible for maintaining the acidic pH of the lysosome. This results in the accumulation of undegraded material in the lysosome, leading to the induction of autophagy.
Biochemical and Physiological Effects:
This compound has been shown to induce autophagy in various cell types, including cancer cells, and has been investigated as a potential therapeutic agent for cancer treatment. This compound has also been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(4-bromophenyl)ethyl]-4-ethylbenzenesulfonamide is a potent inhibitor of lysosomal function and has been extensively used in scientific research to investigate lysosomal function and autophagy. However, this compound has some limitations, including its potential toxicity and the need for careful dosing and monitoring in lab experiments.
Direcciones Futuras
Future research on N-[1-(4-bromophenyl)ethyl]-4-ethylbenzenesulfonamide could focus on its potential therapeutic applications, including its use as a cancer treatment or in the treatment of inflammatory diseases. Further investigation into the mechanism of action of this compound could also provide insights into the regulation of lysosomal function and autophagy. Additionally, the development of new this compound analogs and derivatives could lead to the discovery of more potent and selective lysosomal inhibitors with potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-[1-(4-bromophenyl)ethyl]-4-ethylbenzenesulfonamide has been extensively used in scientific research as a biochemical tool to investigate various biological processes. This compound is a potent inhibitor of lysosomal function and has been shown to induce autophagy in cells. This compound has also been used to investigate the role of lysosomal function in protein degradation and turnover.
Propiedades
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]-4-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2S/c1-3-13-4-10-16(11-5-13)21(19,20)18-12(2)14-6-8-15(17)9-7-14/h4-12,18H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFWTTWYSKIGDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3,4-dichlorophenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B3988731.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3988742.png)

![isopropyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3988754.png)
![6-amino-3-methyl-4-[5-(2-nitrophenyl)-2-furyl]-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3988773.png)
![N-[2-(1-adamantyl)ethyl]-4-chlorobenzamide](/img/structure/B3988775.png)
![3-[(6-chloro-4-phenyl-2-quinazolinyl)thio]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3988780.png)



![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-furamide](/img/structure/B3988809.png)
![N-[2-(dimethylamino)ethyl]-4-(1-pyrrolidinylsulfonyl)benzamide hydrochloride](/img/structure/B3988815.png)

![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B3988828.png)